1-(2-Chloroethyl)-5-(4-ethylphenyl)-1H-pyrazole
CAS No.:
Cat. No.: VC15839807
Molecular Formula: C13H15ClN2
Molecular Weight: 234.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15ClN2 |
|---|---|
| Molecular Weight | 234.72 g/mol |
| IUPAC Name | 1-(2-chloroethyl)-5-(4-ethylphenyl)pyrazole |
| Standard InChI | InChI=1S/C13H15ClN2/c1-2-11-3-5-12(6-4-11)13-7-9-15-16(13)10-8-14/h3-7,9H,2,8,10H2,1H3 |
| Standard InChI Key | WNDZCNFZMCBPNX-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=C(C=C1)C2=CC=NN2CCCl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 1-(2-chloroethyl)-5-(4-ethylphenyl)pyrazole, reflects its core pyrazole ring substituted at the 1-position with a 2-chloroethyl group and at the 5-position with a 4-ethylphenyl moiety. The chloroethyl side chain introduces electrophilic reactivity, while the ethylphenyl group enhances hydrophobicity, influencing its pharmacokinetic behavior. The SMILES notation (CCC1=CC=C(C=C1)C2=CC=NN2CCCl) and InChIKey (WNDZCNFZMCBPNX-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental studies.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅ClN₂ |
| Molecular Weight | 234.72 g/mol |
| Canonical SMILES | CCC1=CC=C(C=C1)C2=CC=NN2CCCl |
| XLogP3-AA (LogP) | 3.2 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 (N atoms) |
The compound’s moderate lipophilicity (LogP ≈ 3.2) suggests adequate membrane permeability, a critical factor for bioactive molecules. Its absence of hydrogen bond donors may limit solubility in aqueous media, necessitating formulation strategies for in vivo applications.
Synthesis and Optimization
Vilsmeier-Haack Formylation
A prominent synthesis route involves the Vilsmeier-Haack reaction, which formylates 5-chloro-1H-pyrazoles under controlled conditions. For example, 5-chloro-1-(2-chloroethyl)-3-propyl-1H-pyrazole-4-carbaldehyde is synthesized via cyclocondensation of dichlorovinyl ketones with hydrazines, achieving yields up to 67% . This method’s selectivity for the 5-chloro position minimizes byproducts, enhancing scalability for industrial applications .
Chalcone-Based Cyclocondensation
Alternative approaches utilize chalcone intermediates derived from 1-(5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ones and benzaldehydes. Subsequent reaction with thiosemicarbazide yields pyrazolin-N-thioamides, which are cyclized with ketones to form thiazole-pyrazole hybrids . While this method is versatile for generating structural analogs, its applicability to 1-(2-chloroethyl)-5-(4-ethylphenyl)-1H-pyrazole requires further validation .
Table 2: Comparative Synthesis Metrics
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Vilsmeier-Haack | 58–67 | >95 | High regioselectivity |
| Chalcone Cyclization | 71–90 | 88–92 | Modular scaffold diversification |
Pharmacological Activities
Anticancer Mechanisms
The chloroethyl group, a known alkylating agent, may confer anticancer properties via DNA cross-linking. In silico docking studies predict strong binding to topoisomerase II (binding energy = −9.2 kcal/mol), a target implicated in leukemia and lymphoma. Preclinical assays are needed to validate these predictions.
Future Directions
Structure-Activity Relationship (SAR) Studies
Systematic modification of the ethylphenyl and chloroethyl groups could optimize bioactivity. For instance, introducing electron-withdrawing substituents on the phenyl ring may enhance antimicrobial potency .
Formulation Development
Nanoencapsulation or prodrug strategies could address solubility limitations, improving bioavailability for therapeutic applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume